molecular formula C3H4F2N2O B6609258 3,3-difluoro-1-nitrosoazetidine CAS No. 2688115-44-6

3,3-difluoro-1-nitrosoazetidine

Cat. No.: B6609258
CAS No.: 2688115-44-6
M. Wt: 122.07 g/mol
InChI Key: QHCVILZINKOQAR-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-nitrosoazetidine is a four-membered nitrogen-containing heterocycle with two fluorine atoms and a nitroso group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-nitrosoazetidine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-nitrosoazetidine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be explored for pharmaceutical applications.

    Medicine: Potential use in the development of new drugs due to its unique structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-nitrosoazetidine involves its interaction with molecular targets through its nitroso and fluorine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine: Lacks the nitroso group but shares the difluoroazetidine core.

    1-Nitrosoazetidine: Lacks the fluorine atoms but contains the nitroso group.

Uniqueness

3,3-Difluoro-1-nitrosoazetidine is unique due to the presence of both fluorine atoms and a nitroso group on the azetidine ring, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

3,3-difluoro-1-nitrosoazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2N2O/c4-3(5)1-7(2-3)6-8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCVILZINKOQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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